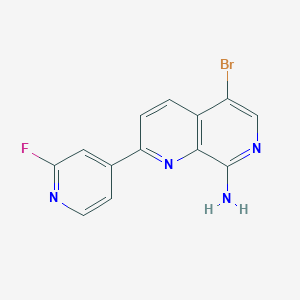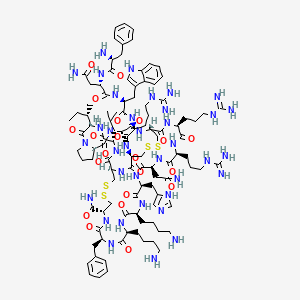
Conopeptide rho-TIA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conopeptide rho-TIA is a peptide derived from the venom of the fish-hunting cone snail, Conus tulipa. This compound is known for its selective inhibition of alpha1B-adrenergic receptors, making it a valuable tool in pharmacological research. The peptide consists of 19 amino acids and has been studied for its unique mode of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of conopeptide rho-TIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid’s alpha-amino group.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Conopeptide rho-TIA primarily undergoes:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions:
Oxidation: Typically achieved using oxidizing agents like iodine or air oxidation in alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products of these reactions are the oxidized (disulfide-bonded) and reduced forms of the peptide, which have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Conopeptide rho-TIA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in modulating alpha1B-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like hypertension and prostate hyperplasia due to its selective inhibition of alpha1B-adrenergic receptors.
Industry: Utilized in the development of new pharmacological tools and drugs targeting adrenergic receptors
Wirkmechanismus
Conopeptide rho-TIA exerts its effects by binding to the alpha1B-adrenergic receptor, a G protein-coupled receptor. It acts as a non-competitive antagonist, meaning it binds to a site distinct from the endogenous ligand binding site. This binding inhibits the receptor’s ability to activate downstream signaling pathways, leading to reduced physiological responses. Key residues like arginine-4 and tryptophan-3 are crucial for its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Conopeptide chi-MrIA: Targets the neuronal noradrenaline transporter.
Conopeptide chi-MrIB: Similar to chi-MrIA, targets the noradrenaline transporter.
Comparison: Conopeptide rho-TIA is unique in its selective inhibition of alpha1B-adrenergic receptors, whereas chi-MrIA and chi-MrIB target the noradrenaline transporter. This specificity makes rho-TIA a valuable tool for studying adrenergic receptor function and developing selective adrenergic receptor modulators .
Eigenschaften
Molekularformel |
C105H160N36O21S4 |
|---|---|
Molekulargewicht |
2390.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1 |
InChI-Schlüssel |
JOSBKXVAGAOPRY-WJKLNYSRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




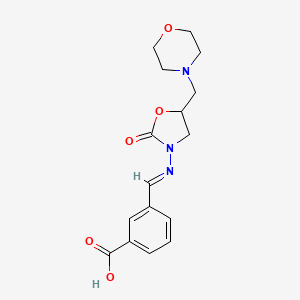
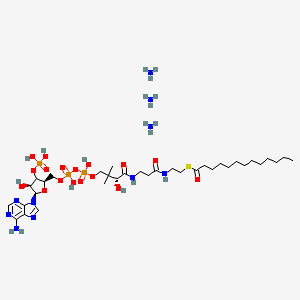
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
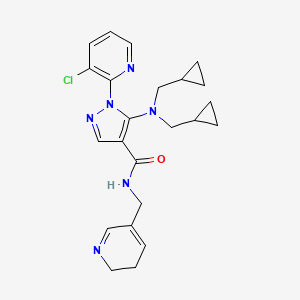
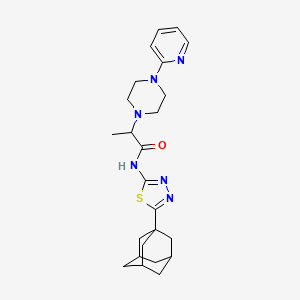
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
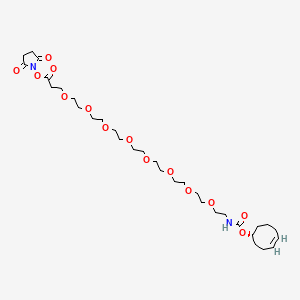
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
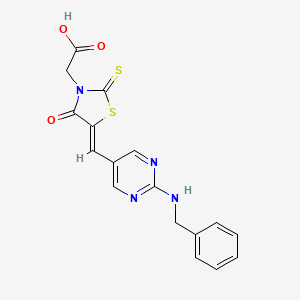
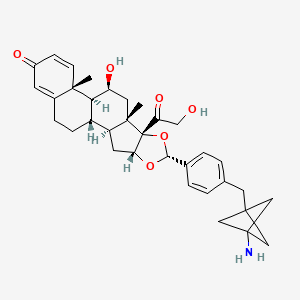
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
